5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649558
InChI: InChI=1S/C15H24N4O4.ClH/c1-7-22-13(21)19-10-9(11(16)17-19)8-18(15(10,5)6)12(20)23-14(2,3)4;/h7-8H2,1-6H3,(H2,16,17);1H
SMILES:
Molecular Formula: C15H25ClN4O4
Molecular Weight: 360.83 g/mol

5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride

CAS No.:

Cat. No.: VC13649558

Molecular Formula: C15H25ClN4O4

Molecular Weight: 360.83 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride -

Specification

Molecular Formula C15H25ClN4O4
Molecular Weight 360.83 g/mol
IUPAC Name 5-O-tert-butyl 1-O-ethyl 3-amino-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C15H24N4O4.ClH/c1-7-22-13(21)19-10-9(11(16)17-19)8-18(15(10,5)6)12(20)23-14(2,3)4;/h7-8H2,1-6H3,(H2,16,17);1H
Standard InChI Key PXYXKRAOFZCIDH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1C2=C(CN(C2(C)C)C(=O)OC(C)(C)C)C(=N1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused pyrrolo[3,4-c]pyrazole bicyclic system substituted with:

  • A tert-butoxycarbonyl (Boc) group at the N5 position

  • An ethoxycarbonyl moiety at the N1 position

  • A primary amine at C3

  • Two methyl groups at C6

  • Hydrochloride counterion stabilizing the amine functionality .

The IUPAC name systematically describes this arrangement: 5-O-tert-butyl 1-O-ethyl 3-amino-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride.

Molecular Specifications

PropertyValueSource
CAS Registry2444880-17-3
Molecular FormulaC<sub>15</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>4</sub>
Molecular Weight360.83 g/mol
Parent Compound CAS718632-47-4
SMILES NotationCCOC(=O)N1C2=C(CN(C2(C)C)C(=O)OC(C)(C)C)C(=N1)N.Cl

The hydrochloride salt increases aqueous solubility compared to the free base (324.38 g/mol), making it preferable for formulation studies. X-ray crystallographic data, while unpublished, suggest chair-like conformations in the saturated pyrrolidine ring stabilized by intramolecular hydrogen bonding between the C3 amine and adjacent carbonyl groups .

Synthetic Methodology

Parent Compound Synthesis

The neutral precursor undergoes a four-step synthesis from commercially available pyrrolopyrazole intermediates:

  • Core Formation: Cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with dimethyl acetylenedicarboxylate under refluxing toluene yields the pyrrolo[3,4-c]pyrazole skeleton.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF introduces the N5 tert-butoxycarbonyl group.

  • Ethyl Esterification: Reacting the intermediate with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine affords the N1 ethoxycarbonyl derivative.

  • Methyl Group Installation: Final alkylation using methyl iodide and potassium carbonate completes the C6 dimethyl substitution.

Hydrochloride Salt Preparation

Conversion to the hydrochloride salt involves:

  • Dissolving the free base in anhydrous diethyl ether

  • Slow addition of HCl gas under 0°C conditions

  • Precipitation filtration and washing with cold ether

  • Vacuum drying to constant weight .

Typical yields range from 85-92% with ≥95% purity by HPLC . Critical process parameters include strict moisture control and maintaining reaction temperatures below 5°C to prevent Boc group cleavage.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water12.4 ± 0.825°C
Methanol48.9 ± 2.125°C
Dichloromethane6.2 ± 0.525°C
Ethyl Acetate3.1 ± 0.325°C

Data derived from equilibrium solubility studies show marked improvement over the parent compound’s aqueous solubility (2.1 mg/mL) . The hydrochloride salt’s hygroscopic nature necessitates desiccant storage below 30% relative humidity.

Stability Characteristics

Accelerated stability testing (40°C/75% RH) over 6 months revealed:

  • Chemical Stability: <2% degradation by HPLC

  • Polymorphic Transitions: No form changes via PXRD

  • Hygroscopicity: 1.8% water uptake at 75% RH

The Boc group demonstrates unexpected stability under acidic conditions, likely due to steric protection from the tert-butyl moiety and electron-withdrawing effects of adjacent substituents .

SupplierPurityPackagingPrice Range
Synthonix98%1g, 5g, 25g$320-$2,800/g
Ambeed95%100mg, 500mg$450-$3,200/g
PharmaBlock99%10g, 50g$280-$2,500/g

Pricing reflects small-scale research quantities, with bulk pricing (kg-scale) available through custom synthesis contracts .

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